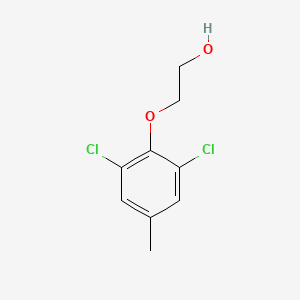

2-(2,6-Dichloro-4-methylphenoxy)ethanol

Description

Structure

3D Structure

Properties

CAS No. |

921630-64-0 |

|---|---|

Molecular Formula |

C9H10Cl2O2 |

Molecular Weight |

221.08 g/mol |

IUPAC Name |

2-(2,6-dichloro-4-methylphenoxy)ethanol |

InChI |

InChI=1S/C9H10Cl2O2/c1-6-4-7(10)9(8(11)5-6)13-3-2-12/h4-5,12H,2-3H2,1H3 |

InChI Key |

LZHCEVNRXVOGCX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)OCCO)Cl |

Origin of Product |

United States |

Physicochemical Properties of 2 2,6 Dichloro 4 Methylphenoxy Ethanol

Interactive Data Table of Estimated Physicochemical Properties

| Property | Estimated Value |

| Molecular Formula | C9H10Cl2O2 |

| Molecular Weight | 221.08 g/mol |

| Appearance | Likely a solid or high-boiling liquid |

| Boiling Point | > 250 °C (estimated) |

| Melting Point | Not available |

| Solubility | Sparingly soluble in water, soluble in organic solvents |

Note: The values in this table are estimations based on the properties of analogous compounds and have not been experimentally determined.

Synthesis of 2 2,6 Dichloro 4 Methylphenoxy Ethanol

Williamson Ether Synthesis Approach

A plausible and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. masterorganicchemistry.com This method would involve the reaction of the sodium salt of 2,6-dichloro-4-methylphenol (B86849) (2,6-dichloro-4-methylphenoxide) with 2-chloroethanol (B45725).

The first step is the deprotonation of 2,6-dichloro-4-methylphenol with a suitable base, such as sodium hydroxide, to form the more nucleophilic phenoxide. gordon.edu This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of 2-chloroethanol in an SN2 reaction to displace the chloride ion and form the desired ether. masterorganicchemistry.com

Reaction Scheme:

Formation of the phenoxide: 2,6-dichloro-4-methylphenol + NaOH → Sodium 2,6-dichloro-4-methylphenoxide + H₂O

Nucleophilic substitution: Sodium 2,6-dichloro-4-methylphenoxide + 2-chloroethanol → this compound + NaCl

The reaction conditions, such as solvent and temperature, would need to be optimized to maximize the yield and minimize potential side reactions.

Reaction with Ethylene (B1197577) Oxide

An alternative synthetic route could involve the reaction of 2,6-dichloro-4-methylphenol with ethylene oxide. This reaction, typically catalyzed by a base, involves the nucleophilic attack of the phenoxide on the epoxide ring, leading to ring-opening and the formation of the 2-hydroxyethyl ether. Ethylene oxide is a highly reactive gas, and its reaction with phenols can be an effective method for producing phenoxyethanol (B1677644) derivatives. a-r.com

Chemical Reactivity and Mechanistic Studies of 2 2,6 Dichloro 4 Methylphenoxy Ethanol

Reaction Kinetics and Reaction Pathway Elucidation

Detailed kinetic data for reactions involving 2-(2,6-dichloro-4-methylphenoxy)ethanol are scarce. However, the elucidation of its reaction pathways can be projected based on the reactivity of its constituent parts. The primary alcohol group is expected to undergo reactions typical of alcohols, such as oxidation and esterification. The ether linkage, while generally stable, can be cleaved under stringent acidic conditions. wikipedia.orglibretexts.orgmasterorganicchemistry.commasterorganicchemistry.com The dichlorinated phenyl ring is largely unreactive towards electrophilic substitution due to the deactivating effect of the chlorine atoms and the ether oxygen. Nucleophilic aromatic substitution is possible but would require harsh reaction conditions. vedantu.comlibretexts.orgyoutube.comlibretexts.org

The reaction pathways are therefore anticipated to primarily involve the ethanol (B145695) side chain. For instance, in an oxidation reaction, the primary alcohol would likely be converted to an aldehyde and subsequently to a carboxylic acid, depending on the oxidizing agent and reaction conditions. libretexts.orgbritannica.com

Role as a Chemical Building Block in Organic Synthesis

As a functionalized molecule, this compound can serve as a versatile building block in organic synthesis. Its primary alcohol group allows for its incorporation into larger molecules through various reactions.

One of the most common transformations for primary alcohols is esterification . medcraveonline.commedcraveonline.com By reacting this compound with a carboxylic acid or its derivative (such as an acyl chloride or anhydride) in the presence of an acid catalyst, a wide range of esters can be synthesized. libretexts.org These ester derivatives could have applications in various fields, depending on the nature of the carboxylic acid used.

Another key reaction is its conversion to an alkyl halide . Treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would replace the hydroxyl group with a chlorine or bromine atom, respectively. libretexts.orgcsueastbay.edu This transformation converts the alcohol into a better leaving group, facilitating subsequent nucleophilic substitution reactions.

Furthermore, the hydroxyl group can be transformed into other functional groups, such as amines, through multi-step synthetic sequences, further highlighting its utility as a chemical building block. The presence of the dichlorinated aromatic ring also offers a site for more complex chemical modifications, albeit under more forcing conditions.

Below is a table summarizing potential synthetic transformations where this compound could act as a building block:

| Reaction Type | Reagents | Product Type |

| Esterification | Carboxylic Acid, Acid Catalyst | Ester |

| Halogenation | SOCl₂ or PBr₃ | Alkyl Halide |

| Oxidation | PCC or CrO₃ | Aldehyde or Carboxylic Acid |

| Etherification | Alkyl Halide, Base | Ether |

Investigation of Electron Transfer Processes

It is plausible that this compound would undergo a similar one-electron transfer process upon electrochemical oxidation. The presence of the electron-withdrawing chlorine atoms on the phenyl ring would likely make the oxidation potential higher compared to unsubstituted phenoxyethanol (B1677644). The initial oxidation would likely occur at the phenoxy group, leading to the formation of a radical cation. The stability and subsequent reaction pathways of this intermediate would be influenced by the substitution pattern on the aromatic ring.

Susceptibility to Chemical Transformations under Various Conditions

The stability of this compound is dependent on the specific environmental conditions.

Acidic Conditions: Under strongly acidic conditions, particularly in the presence of strong nucleophiles like bromide or iodide ions, the ether linkage is susceptible to cleavage. wikipedia.orglibretexts.orgmasterorganicchemistry.commasterorganicchemistry.comlibretexts.org This reaction would likely proceed via an S(_N)2 mechanism, with the nucleophile attacking the less sterically hindered carbon of the ethanol moiety, yielding 2,6-dichloro-4-methylphenol (B86849) and a 2-haloethanol.

Basic Conditions: The compound is expected to be relatively stable under basic conditions. The primary alcohol can be deprotonated by a strong base to form an alkoxide, which can then act as a nucleophile in subsequent reactions, such as Williamson ether synthesis.

Oxidative Conditions: The primary alcohol group is susceptible to oxidation. libretexts.orgbritannica.com Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) would likely convert it to the corresponding aldehyde, 2-(2,6-dichloro-4-methylphenoxy)acetaldehyde. britannica.comcsueastbay.edu Stronger oxidizing agents, such as chromic acid, would likely oxidize it further to the carboxylic acid, 2-(2,6-dichloro-4-methylphenoxy)acetic acid. libretexts.orgcsueastbay.edu Phenoxyethanol itself can be oxidized at elevated temperatures. atamankimya.com

Reductive Conditions: The functional groups in this compound are generally resistant to reduction under standard conditions. The aromatic ring could potentially be reduced via catalytic hydrogenation at high pressures and temperatures, but this would be a challenging transformation.

The following table outlines the expected transformations under different chemical environments:

| Condition | Reagents | Potential Transformation |

| Strong Acid | HBr or HI | Ether Cleavage |

| Strong Base | NaH | Alkoxide Formation |

| Mild Oxidation | PCC | Aldehyde Formation |

| Strong Oxidation | H₂CrO₄ | Carboxylic Acid Formation |

Environmental Transformation and Degradation Mechanisms of 2 2,6 Dichloro 4 Methylphenoxy Ethanol

Photodegradation Pathways and Kinetics

There is no available information on the photodegradation of 2-(2,6-Dichloro-4-methylphenoxy)ethanol.

Direct Photolysis Mechanisms

No studies have been found that investigate the direct photolysis of this compound.

Photocatalytic Degradation Processes (e.g., TiO2-Assisted)

There is no available research on the photocatalytic degradation of this compound.

Identification of Phototransformation Products

No phototransformation products for this compound have been identified in the scientific literature.

Biodegradation Pathways by Microbial Communities

There is no available information on the biodegradation of this compound by microbial communities.

Microbial Metabolic Fates

The metabolic fate of this compound in microbial communities has not been documented.

Enzymatic Degradation Processes

No specific enzymes responsible for the degradation of this compound have been identified.

Chemical Degradation in Environmental Matrices

The environmental persistence and transformation of this compound are dictated by its chemical structure and the surrounding environmental conditions. Its degradation in matrices such as soil and water is likely to proceed through several chemical pathways, including oxidation and photodegradation.

Advanced Oxidation Processes (AOPs) are effective in degrading recalcitrant organic pollutants. For instance, the oxidation of 2,6-dichlorophenol (B41786) (2,6-DCP) by ferrate(VI) has been studied, demonstrating a second-order reaction. The degradation efficiency of 2,6-DCP was found to be dependent on pH and the molar ratio of the oxidizing agent. bohrium.comresearchgate.net Complete removal of 2,6-DCP was achieved at a sufficient molar ratio of ferrate(VI). bohrium.comresearchgate.net The degradation of phenoxy acids in aquatic environments is also influenced by hydrolysis, biodegradation, and photodegradation. nih.gov In shallow, sunlit waters, photodegradation can be a significant decomposition pathway. nih.gov

The degradation of similar compounds can also be enhanced by other methods. For example, mechanochemical degradation of 2,6-DCP in simulated sandy soils has been shown to be effective, with degradation degrees approaching 100% under specific conditions. cetjournal.it This process is thought to involve the reaction of the pollutant with free radicals generated by the mechanical processing of silica. cetjournal.it

Below is an illustrative table summarizing the degradation of 2,6-dichlorophenol under various oxidative conditions, which may provide insights into the potential degradation of this compound.

Interactive Table 1: Degradation of 2,6-Dichlorophenol (2,6-DCP) via Ferrate(VI) Oxidation

| Parameter | Condition | Effect on Degradation |

|---|---|---|

| pH | 8.23 to 10.45 | Degradation efficiency decreases with increasing pH. |

| Temperature | 20.0 to 33.5 °C | Reaction rate increases with temperature. |

| Molar Ratio (Fe(VI) to 2,6-DCP) | Varied | Complete removal achieved at a 6:1 or higher molar ratio. |

Formation of Related Environmentally Persistent Compounds (e.g., Dioxins)

A significant concern with the environmental transformation of chlorinated aromatic compounds is the potential formation of highly toxic and persistent byproducts, such as polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). The thermal degradation of chlorophenols, which are structurally related to the phenoxy moiety of the target compound, is a known pathway for dioxin formation.

Studies on the high-temperature oxidation of 2-chlorophenol (B165306) have shown the formation of various products, including 4,6-dichlorodibenzofuran, dibenzo-p-dioxin, and 1-monochlorodibenzo-p-dioxin. nih.gov The formation of these compounds is favored under specific temperature ranges and oxidative conditions. nih.govacs.org The presence of oxygen and catalysts, such as copper, can significantly influence the types and yields of the resulting dioxins and furans. nih.govacs.org

The formation of dioxins is not limited to high-temperature processes. Chlorination of phenolic compounds during water treatment can also lead to the formation of various disinfection byproducts, including chlorinated benzoquinones. nih.gov

The following table illustrates the types of chlorinated byproducts that can be formed from the thermal degradation of 2-chlorophenol, a related compound.

Interactive Table 2: Potential Chlorinated Byproducts from Thermal Degradation of a Chlorophenol Precursor

| Precursor Compound | Degradation Condition | Major Chlorinated Byproducts |

|---|---|---|

| 2-Chlorophenol | High-Temperature Oxidation | 4,6-Dichlorodibenzofuran |

| Dibenzo-p-dioxin | ||

| 1-Monochlorodibenzo-p-dioxin | ||

| 2,4-Dichlorophenol | ||

| 2,6-Dichlorophenol |

The formation of chlorinated byproducts like dioxins from chlorophenol precursors involves a series of complex chemical reactions. A key initial step is the formation of phenoxy radicals. unimib.it These radicals can then undergo dimerization. nih.govacs.org

For the formation of PCDDs, the dimerization of chlorophenoxy radicals is a dominant pathway in the gas phase. acs.org This process involves several elementary steps, including ortho-chloride abstraction, Smiles rearrangement, ring closure, and elimination of chlorine. nih.gov The substitution pattern of the initial chlorophenol and the reaction temperature are critical factors that determine the rate of formation and the specific isomers of the resulting dioxins. unimib.it

The presence of catalysts, often found in fly ash from incineration processes, can facilitate these reactions. For example, the thermochemical formation of PCDDs from 2,3,6-trichlorophenol (B165527) is influenced by a Cu(II)O/silica matrix. nih.govacs.org In such processes, persistent phenoxy radicals can be formed, which are of environmental concern due to their potential toxicity. nih.gov

The formation of PCDFs can occur through different pathways, and para-substituted chlorophenols are often implicated as precursors. acs.org Under oxidative conditions, hydroxyl and chlorine radicals are major reaction carriers, which can favor the formation of certain PCDF isomers. nih.gov

Non Biological Applications and Derivatives of 2 2,6 Dichloro 4 Methylphenoxy Ethanol

Potential in Materials Science (e.g., Nonlinear Optical Materials)

The potential application of 2-(2,6-Dichloro-4-methylphenoxy)ethanol in the field of materials science, particularly concerning nonlinear optical (NLO) materials, is not described in existing research. The development of NLO materials often focuses on molecules with specific electronic properties, such as extended π-conjugated systems and significant charge-transfer characteristics. The molecular structure of this compound does not inherently suggest strong NLO properties, and there are no published studies that have investigated or reported on its capabilities in this area. Consequently, no data tables or detailed research findings regarding its NLO characteristics can be presented.

Role as a Reagent in Analytical Chemistry for the Detection of Other Compounds

Information on the application of this compound as a reagent in analytical chemistry is not available. Analytical reagents are typically designed for high selectivity and sensitivity in the detection or quantification of specific analytes. There is no indication in the scientific literature that this compound has been developed or utilized for such purposes. Therefore, no specific analytical methods or research findings can be reported.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(2,6-Dichloro-4-methylphenoxy)ethanol?

The compound is synthesized via regioselective C–H chlorination of phenol derivatives using palladium catalysis. A representative procedure involves:

- Reacting 2-(2,6-dichloro-4-methylphenoxy)pyridine with methyl triflate (MeOTf) in dry toluene under N₂ at 100°C for 2 hours.

- Subsequent treatment with sodium in dry methanol under reflux to remove the pyridyl group.

- Purification via column chromatography (petroleum ether/EtOAc eluent) yields the product. Key parameters include strict anhydrous conditions and controlled reaction times to avoid side reactions .

Q. How is the structure of this compound confirmed post-synthesis?

Structural confirmation relies on spectroscopic techniques:

- ¹H NMR : Peaks at δ 7.13 (s, 2H, aromatic), 2.26 (s, 3H, CH₃) confirm substitution patterns.

- ¹³C NMR : Resonances at δ 161.1 (C=O) and 19.7 (CH₃) validate the backbone.

- HRMS : A molecular ion peak at m/z 254.0131 ([M+H]⁺) matches the theoretical mass (254.0134). Cross-validation with computational models (e.g., DFT) is recommended to resolve ambiguities .

Advanced Research Questions

Q. What factors influence the regioselectivity in palladium-catalyzed chlorination to form this compound?

Regioselectivity is governed by:

- Electronic effects : Electron-donating groups (e.g., methyl) direct chlorination to the ortho/para positions.

- Catalytic system : Pd(OAc)₂ with ligands like pyridine enhances selectivity for 2,6-dichloro substitution.

- Substrate prefunctionalization : Pyridyl directing groups improve positional control before deprotection. Mechanistic studies suggest a Pd(II)/Pd(IV) cycle involving electrophilic chlorination .

Q. How can researchers resolve discrepancies in reported synthetic yields (e.g., 69% vs. 90%) for this compound?

Yield variations may arise from:

- Purification efficiency : Column chromatography conditions (e.g., eluent ratios, silica gel activity) significantly impact recovery.

- Reaction scaling : Small-scale reactions (0.4 mmol) may overestimate yields compared to larger batches due to heat/mass transfer limitations.

- Impurity profiles : Unreacted starting materials or byproducts (e.g., over-chlorinated derivatives) can skew yields. Reproducibility requires strict adherence to anhydrous conditions and real-time monitoring (e.g., TLC) .

Q. What are the potential biological applications of this compound based on structural analogs?

While direct evidence is limited, structurally related chlorophenoxy derivatives exhibit:

- Antimicrobial activity : Analogous compounds show efficacy against Gram-positive bacteria via membrane disruption.

- Metabolic studies : The compound’s metabolite, identified in a bicyclo[3.3.1]non-6-ene carboxamide derivative, suggests potential as a prodrug or enzyme inhibitor. Further in vitro assays (e.g., MIC testing, enzyme kinetics) are needed to validate these hypotheses .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR data for similar chlorophenoxy derivatives?

Discrepancies in NMR shifts (e.g., aromatic proton resonances) may arise from:

- Solvent effects : CDCl₃ vs. DMSO-d₆ can alter chemical shifts by up to 0.5 ppm.

- Conformational flexibility : Rotamers or hydrogen bonding in polar solvents broaden peaks.

- Impurity interference : Trace solvents (e.g., residual EtOAc) mimic minor peaks. Recommendations:

- Use high-field NMR (≥500 MHz) and DEPT/HSQC for unambiguous assignments.

- Compare data with computational predictions (e.g., ACD/Labs or Gaussian NMR simulations) .

Methodological Recommendations

- Synthetic Optimization : Conduct DoE (Design of Experiments) to evaluate temperature, catalyst loading, and solvent effects on yield .

- Analytical Validation : Pair HRMS with ion mobility spectrometry (IMS) to distinguish isobaric impurities .

- Biological Screening : Use high-throughput screening (HTS) platforms to assess bioactivity across multiple cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.